molecular formula C19H11IN5NaO8S2 B12418315 sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate

sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate

Cat. No.: B12418315
M. Wt: 651.3 g/mol
InChI Key: JUJBNYBVVQSIOU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate involves the reaction of 4-iodoaniline with 4-nitrobenzoyl chloride to form an intermediate. This intermediate then undergoes cyclization with sodium azide to form the tetrazolium ring .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects through the cleavage by mitochondrial dehydrogenase, which converts it into a water-soluble formazan. This reaction is indicative of cellular metabolic activity and is used to measure cell viability and proliferation . The molecular targets include mitochondrial enzymes involved in the electron transport chain .

Properties

Molecular Formula

C19H11IN5NaO8S2

Molecular Weight

651.3 g/mol

IUPAC Name

sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate

InChI

InChI=1S/C19H12IN5O8S2.Na/c20-12-1-3-13(4-2-12)23-21-19(22-24(23)14-5-7-15(8-6-14)25(26)27)17-10-9-16(34(28,29)30)11-18(17)35(31,32)33;/h1-11H,(H-,28,29,30,31,32,33);/q;+1/p-1

InChI Key

JUJBNYBVVQSIOU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+]

Origin of Product

United States

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